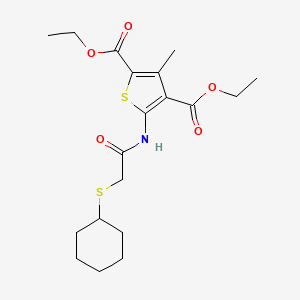
Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H27NO5S2 and its molecular weight is 413.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various biological evaluations.
Chemical Structure and Properties
The compound has the molecular formula C13H17NO5S and a molecular weight of approximately 299.34 g/mol. It features a thiophene ring substituted with an acetamido group and diethyl ester functionalities. The crystal structure reveals that it forms planar conformations stabilized by intramolecular hydrogen bonds, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 299.34 g/mol |
| Crystal System | Monoclinic |
| Melting Point | 394 K |
| RMS Deviation | 0.055 Å |
Synthesis
The synthesis of this compound typically involves the reaction of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with cyclohexylthioacetyl chloride under controlled conditions. The product is purified through recrystallization from ethanol, yielding orange needle-like crystals.
Antimicrobial Activity
In vitro studies have demonstrated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Properties
Research indicates that thiophene derivatives can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This compound has been evaluated in animal models for its anti-inflammatory effects, showing a reduction in edema in carrageenan-induced paw edema assays.
Cytotoxicity Studies
The cytotoxic potential of the compound has been assessed using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate the specific mechanisms involved.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University tested several thiophene derivatives, including this compound against E. coli. The compound exhibited an MIC of 32 µg/mL, indicating moderate antibacterial activity.
- Anti-inflammatory Model : In a rat model for acute inflammation, subjects treated with the compound showed a significant decrease in paw swelling compared to control groups (p < 0.05). This suggests potential therapeutic applications in treating inflammatory diseases.
特性
IUPAC Name |
diethyl 5-[(2-cyclohexylsulfanylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5S2/c1-4-24-18(22)15-12(3)16(19(23)25-5-2)27-17(15)20-14(21)11-26-13-9-7-6-8-10-13/h13H,4-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWIAVPXNEMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














